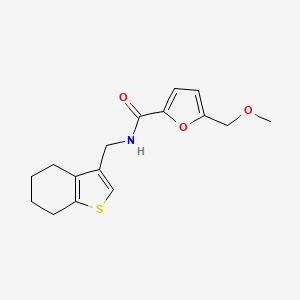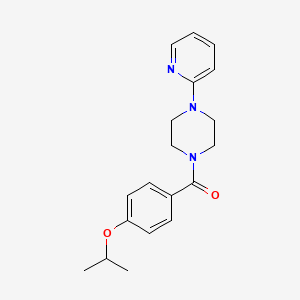![molecular formula C20H21ClFN3 B5370617 3-chloro-2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5370617.png)
3-chloro-2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-1H-indole, also known as JNJ-42165279, is a novel compound that has been synthesized and studied for its potential use in various scientific research applications.
Mecanismo De Acción
3-chloro-2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-1H-indole acts as a selective antagonist of the 5-HT1B receptor subtype, blocking the binding of serotonin to this receptor. This results in a decrease in the activity of the receptor and a reduction in the downstream signaling pathways that are normally activated by serotonin binding. The precise mechanism by which this compound produces its effects is still being investigated, but it is thought to involve the modulation of neurotransmitter release and the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to produce a number of biochemical and physiological effects in animal models, including a reduction in anxiety-like behavior, an increase in exploratory behavior, and a decrease in stress-induced hyperthermia. These effects are consistent with the known role of the 5-HT1B receptor subtype in the regulation of mood and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-chloro-2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-1H-indole in lab experiments is its high selectivity for the 5-HT1B receptor subtype, which allows for precise manipulation of this receptor in animal models. However, the use of this compound is limited by its relatively short half-life and the need for repeated dosing in order to maintain its effects.
Direcciones Futuras
There are several potential future directions for research on 3-chloro-2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-1H-indole. One area of interest is the role of the 5-HT1B receptor subtype in the regulation of stress and anxiety, and the potential use of this compound as a therapeutic agent for these conditions. Another area of interest is the development of longer-acting analogs of this compound that could be used in clinical settings. Finally, there is a need for further investigation into the precise mechanism of action of this compound and its effects on neurotransmitter release and neuronal excitability.
Métodos De Síntesis
The synthesis of 3-chloro-2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-1H-indole involves a multi-step process that begins with the reaction of 3-chloro-2-nitro-1H-indole with 4-(3-fluorobenzyl)-1-piperazinecarboxylic acid in the presence of a reducing agent. The resulting intermediate is then treated with a base to form the final product. The synthesis method has been optimized to produce high yields of this compound with high purity.
Aplicaciones Científicas De Investigación
3-chloro-2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-1H-indole has been studied for its potential use in various scientific research applications, including as a tool for investigating the role of serotonin receptors in the brain. Specifically, this compound has been shown to selectively target the 5-HT1B receptor subtype, which is involved in the regulation of mood, anxiety, and stress. This makes this compound a valuable tool for studying the function of this receptor subtype in these processes.
Propiedades
IUPAC Name |
3-chloro-2-[[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFN3/c21-20-17-6-1-2-7-18(17)23-19(20)14-25-10-8-24(9-11-25)13-15-4-3-5-16(22)12-15/h1-7,12,23H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXYSJWFBSDZGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)CC3=C(C4=CC=CC=C4N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{3-[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-3-oxopropyl}-6-methylpyridin-2(1H)-one](/img/structure/B5370535.png)
![1-(3-chlorobenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5370561.png)

![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5370573.png)
![4-(3-methoxy-1-piperidinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5370579.png)
![N-(2-chlorophenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5370580.png)
![methyl 2-methyl-N-{[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}alaninate](/img/structure/B5370581.png)
![(hydroxyimino)[5-(2-phenylethyl)-2-thienyl]acetic acid](/img/structure/B5370589.png)


![1-(2-bromo-2-propen-1-yl)-2-[2-(4-chlorophenyl)vinyl]-1H-benzimidazole](/img/structure/B5370611.png)

![3-[2-(4-fluorophenyl)ethyl]-1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidine](/img/structure/B5370623.png)
![5-(5-{[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}-2-furyl)isophthalic acid](/img/structure/B5370635.png)